molecular formula C11H9BrN2O2S B270296 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone

1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone

Cat. No. B270296
M. Wt: 313.17 g/mol
InChI Key: YFIATXFFHQPMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, such as its ability to act as a fluorescent probe for biological imaging and its potential use in cancer therapy. In

Mechanism of Action

The mechanism of action of 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone involves the induction of apoptosis in cancer cells. This compound has been shown to activate caspase-3, a key enzyme involved in the apoptotic pathway. Additionally, 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone has been shown to inhibit the activity of NF-κB, a transcription factor that promotes cell survival and proliferation.
Biochemical and Physiological Effects:
1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, this compound has been shown to inhibit the proliferation of various cancer cell lines. Furthermore, 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone in lab experiments include its unique fluorescent properties, its ability to induce apoptosis in cancer cells, and its anti-inflammatory effects. However, there are also limitations to using this compound in lab experiments. For example, 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone may have off-target effects, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone. One potential direction is the development of new fluorescent probes based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone and its potential applications in cancer therapy. Furthermore, research is needed to evaluate the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone involves the reaction of 2-bromo-5-(2-bromophenyl)-1,3,4-oxadiazole with thioacetone in the presence of a base. The reaction yields the desired product in good yield and purity. This method has been reported in several scientific publications and has been used to produce 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone for various research applications.

Scientific Research Applications

1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is as a fluorescent probe for biological imaging. Due to its unique fluorescent properties, 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone can be used to visualize specific biological targets, such as proteins and enzymes, in live cells and tissues.
Another potential application of 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone is in cancer therapy. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action makes 1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone a potential candidate for the development of new anticancer drugs.

properties

Product Name

1-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone

Molecular Formula

C11H9BrN2O2S

Molecular Weight

313.17 g/mol

IUPAC Name

1-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one

InChI

InChI=1S/C11H9BrN2O2S/c1-7(15)6-17-11-14-13-10(16-11)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3

InChI Key

YFIATXFFHQPMSA-UHFFFAOYSA-N

SMILES

CC(=O)CSC1=NN=C(O1)C2=CC=CC=C2Br

Canonical SMILES

CC(=O)CSC1=NN=C(O1)C2=CC=CC=C2Br

Origin of Product

United States

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